Benzonitrile, 4-(trimethylstannyl)-
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Overview
Description
Benzonitrile, 4-(trimethylstannyl)- is an organotin compound with the molecular formula C10H13NSn. It is a derivative of benzonitrile where a trimethylstannyl group is attached to the para position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(trimethylstannyl)- typically involves the stannylation of benzonitrile. One common method is the reaction of benzonitrile with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for benzonitrile, 4-(trimethylstannyl)- are not well-documented, the general approach involves large-scale stannylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(trimethylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organohalides are typically employed.
Major Products Formed
Substitution: Various substituted benzonitriles.
Oxidation: Oxidized derivatives of benzonitrile.
Reduction: Reduced forms of benzonitrile.
Coupling: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Benzonitrile, 4-(trimethylstannyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound forms intermediates that undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound without the trimethylstannyl group.
4-(Trimethylsilyl)benzonitrile: Similar structure with a trimethylsilyl group instead of trimethylstannyl.
4-(Trimethylgermyl)benzonitrile: Contains a trimethylgermyl group.
Uniqueness
Benzonitrile, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
58666-77-6 |
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Molecular Formula |
C10H13NSn |
Molecular Weight |
265.93 g/mol |
IUPAC Name |
4-trimethylstannylbenzonitrile |
InChI |
InChI=1S/C7H4N.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h2-5H;3*1H3; |
InChI Key |
RJBZDRZKBYJNLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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